Cas no 13794-72-4 (6,7-dimethoxy-3,4-dihydroquinazolin-4-one)

6,7-Dimethoxy-3,4-dihydroquinazolin-4-one is a heterocyclic compound featuring a quinazolinone core substituted with methoxy groups at the 6 and 7 positions. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its dihydroquinazolin-4-one scaffold is particularly relevant in the development of bioactive molecules, including kinase inhibitors and antimicrobial agents. The dimethoxy substitutions enhance solubility and modulate reactivity, facilitating further functionalization. This compound is characterized by high purity and stability, ensuring consistent performance in research and industrial applications. Its versatility and well-defined chemical properties make it a preferred choice for medicinal chemistry and drug discovery efforts.
6,7-dimethoxy-3,4-dihydroquinazolin-4-one structure
13794-72-4 structure
Product Name:6,7-dimethoxy-3,4-dihydroquinazolin-4-one
CAS No:13794-72-4
MF:C10H10N2O3
MW:206.198002338409
MDL:MFCD01570147
CID:49490
PubChem ID:135495016
Update Time:2025-08-05

6,7-dimethoxy-3,4-dihydroquinazolin-4-one Chemical and Physical Properties

Names and Identifiers

    • 6,7-Dimethoxy-1H-quinazolin-4-one
    • 6,7-DIMETHOXY-3,4-DIHYDROQUINAZOLIN-4-ONE
    • 6,7-DIMETHOXY-3H-QUINAZOLIN-4-ONE
    • 6,7-DIMETHOXY-4(1H)-QUINAZOLINONE
    • 6,7-DIMETHOXY-4(3H)-QUINAZOLINONE
    • 6,7-Dimethoxy-3,4-dihydroquinazoline-4-one
    • 3H-6,7-dimethoxyquinazolin-4-one
    • 6,7-dimethoxy quinazolin-3H-4-one
    • 6,7-dimethoxy-4-hydroxyquinazoline
    • 6,7-Dimethoxy-4-quinazolone
    • 6,7-Dimethoxyquinazolin-4(1H)-one
    • 6,7-dimethoxyquinazolin-4(3H)-one
    • 6,7-dimethoxyquinazolin-4-ol
    • 6,7-Dimethoxyquinazoline-4-one
    • 6,7-Dimethoxy-4-quinazolinol
    • 4(1H)-Quinazolinone,6,7-dimethoxy- (9CI)
    • 6,7-Dimethoxyquinazoline-4(3H)-one
    • BUTTPARK 47\08-40
    • Gefitinib iMpurity E
    • Gefitinib Impurity 4
    • Gefitinib interMediate II
    • 6,7-DiMethoxy-1H-quinazol...
    • 6,7-dimethoxy-4-quinazolinone
    • 4-amino-N-propan-2-ylbenzamide
    • 7-DiMethoxy-1H-quinazolin-4-one
    • 6,7-dimethoxy-quinazolin-4-ol
    • 6,7-dimethoxy 4(1h)-quinazolinone
    • 4(1H)-Quinazolinone, 6,7-dimethoxy-
    • 6,7-dimethoxy-3-hydroquinazoli
    • 6,7-dimethoxy-4-(3H)-quinazolinone
    • FT-0636961
    • 4(3H)-QUINAZOLINONE, 6,7-DIMETHOXY-
    • VU0512855-1
    • D3816
    • Z56939172
    • CS-M1056
    • 6,7-Dimethoxy-3,4-dihydroquinazoline-4-one;
    • HMS1757K19
    • AKOS001039206
    • MFCD07776135
    • SDCCGMLS-0065808.P001
    • 6,7-dimethoxy-3H-quinazoline-4-one
    • 6,7-Dimethoxy-4-oxo-3,4-dihydroquinazoline
    • 6,7-dimethoxy-3,4-dihydro-quinazolin-4-one
    • F3183-0036
    • Maybridge3_001466
    • 6,7-dimethoxy-4(3H)-quinazolone
    • CCG-242418
    • Oprea1_495367
    • DS-0458
    • V6TY85H8PJ
    • HMS1435C14
    • 10N-834
    • BRD-K50145870-001-01-2
    • BCP26603
    • 6.7-Dimethoxy quinazolin-4-one
    • SENNIDINEB
    • AC-352
    • SB10029
    • 6,7-dimethoxy-3,4-dihydroquinazolin-4one
    • PB21752
    • MFCD01570147
    • AKOS000117115
    • 6,7-dimethoxy-4 (3H)-quinazolinone
    • J-007081
    • DMSRMHGCZUXCMJ-UHFFFAOYSA-N
    • 13794-72-4
    • IDI1_012853
    • 6,7-dimethoxyquinazolin4-one
    • DTXSID60363547
    • 6,7-dimethoxy-4-(3H) quinazolinone
    • PS-4400
    • 6,7-dimethoxy-3,4-dihydroquinazolin4-one
    • EN300-06937
    • J-518172
    • 6,7-dimethoxy-quinazolin-4-one
    • 6 pound not7-Dimethoxy-1H-quinazolin-4-one
    • AM20020454
    • AKOS015919528
    • 6,7-dimethoxy-4-(3H)quinazolinone
    • SY007177
    • SCHEMBL8917
    • Gefitinib Impurity
    • A807319
    • 6,7-dimethoxyquinazolin-4-one
    • CHEMBL1949861
    • DB-014462
    • SDCCGSBI-0659805.P001
    • STL146420
    • STK922207
    • BBL029425
    • 6,7-dimethoxy-3,4-dihydroquinazolin-4-one
    • MDL: MFCD01570147
    • Inchi: 1S/C10H10N2O3/c1-14-8-3-6-7(4-9(8)15-2)11-5-12-10(6)13/h3-5H,1-2H3,(H,11,12,13)
    • InChI Key: DMSRMHGCZUXCMJ-UHFFFAOYSA-N
    • SMILES: O(C)C1C(=CC2=C(C(NC=N2)=O)C=1)OC
    • BRN: 882100

Computed Properties

  • Exact Mass: 206.06900
  • Monoisotopic Mass: 206.069
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 280
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 59.9
  • XLogP3: 0.7

Experimental Properties

  • Color/Form: White to Yellow Solid
  • Density: 1.33
  • Melting Point: 298°C(lit.)
  • Boiling Point: 374.1°C at 760 mmHg
  • Flash Point: 221.0±25.9 °C
  • PSA: 64.21000
  • LogP: 0.94030
  • Sensitiveness: Sensitive to air

6,7-dimethoxy-3,4-dihydroquinazolin-4-one Security Information

6,7-dimethoxy-3,4-dihydroquinazolin-4-one Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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6,7-dimethoxy-3,4-dihydroquinazolin-4-one Production Method

6,7-dimethoxy-3,4-dihydroquinazolin-4-one Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:13794-72-4)吉非替尼中间体2
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Quantity:25KG,200KG,1000KG
Purity:99%
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Suzhou Senfeida Chemical Co., Ltd
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(CAS:13794-72-4)6,7-Dimethoxy-3,4-dihydroquinazoline-4-one
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Purity:99.9%
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Amadis Chemical Company Limited
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(CAS:13794-72-4)6,7-dimethoxy-3,4-dihydroquinazolin-4-one
Order Number:A807319
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Quantity:500g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 04:47
Price ($):284.0
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6,7-dimethoxy-3,4-dihydroquinazolin-4-one Related Literature

Additional information on 6,7-dimethoxy-3,4-dihydroquinazolin-4-one

Introduction to 6,7-dimethoxy-3,4-dihydroquinazolin-4-one (CAS No. 13794-72-4)

6,7-dimethoxy-3,4-dihydroquinazolin-4-one, identified by the Chemical Abstracts Service Number (CAS No.) 13794-72-4, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the quinazoline derivatives, a class of molecules known for their diverse biological activities and potential therapeutic applications. The structural features of 6,7-dimethoxy-3,4-dihydroquinazolin-4-one, particularly the presence of methoxy groups at the 6th and 7th positions of the quinazoline core, contribute to its unique chemical properties and biological interactions.

The quinazoline scaffold is a privileged structure in drug discovery, with numerous analogs having demonstrated efficacy in various pharmacological contexts. The dihydroquinazolinone derivative exhibits a fused bicyclic system, which is conducive to hydrogen bonding interactions and can be modulated to enhance binding affinity to biological targets. The methoxy substituents not only influence the electronic distribution of the molecule but also play a crucial role in determining its solubility and metabolic stability.

Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the pharmacophoric properties of 6,7-dimethoxy-3,4-dihydroquinazolin-4-one. Studies have highlighted its potential as an inhibitor of kinases and other enzymes involved in cancer progression. The methoxy groups enhance the molecule's ability to interact with hydrophobic pockets of target proteins, making it a promising candidate for structure-based drug design.

In vitro studies have demonstrated that 6,7-dimethoxy-3,4-dihydroquinazolin-4-one exhibits inhibitory activity against several kinases, including those overexpressed in resistant tumor cell lines. The compound's ability to disrupt signaling pathways such as MAPK and PI3K/Akt has been particularly noted. These pathways are critical for cell proliferation and survival, making them attractive targets for therapeutic intervention. The dihydroquinazolinone ring system provides a rigid framework that optimizes binding interactions with active sites of these enzymes.

The synthesis of 6,7-dimethoxy-3,4-dihydroquinazolin-4-one involves multi-step organic transformations that highlight the versatility of quinazoline chemistry. Traditional approaches often employ cyclization reactions followed by functional group modifications to introduce the methoxy groups at the 6th and 7th positions. Modern synthetic methodologies have improved yields and purity, enabling more efficient production scales suitable for preclinical and clinical investigations.

The pharmacokinetic profile of 6,7-dimethoxy-3,4-dihydroquinazolin-4-one is another area of active research. Initial studies suggest that the compound exhibits moderate oral bioavailability and favorable metabolic stability. However, further optimization is required to enhance its pharmacokinetic properties. Techniques such as prodrug design and chemical modifications are being explored to improve solubility and reduce clearance rates.

Preclinical trials have provided valuable insights into the safety and efficacy of 6,7-dimethoxy-3,4-dihydroquinazolin-4-one. Animal models have shown promising results in tumor suppression without significant toxicity at therapeutic doses. These findings support its progression into clinical trials for the treatment of various malignancies. The compound's mechanism of action appears to involve both direct inhibition of cancer cell proliferation and modulation of immune responses against tumors.

The integration of machine learning algorithms has accelerated the discovery pipeline for quinazoline derivatives like 6,7-dimethoxy-3,4-dihydroquinazolin-4-one. Predictive models can identify structural modifications that enhance potency while minimizing side effects. This high-throughput virtual screening approach has identified novel analogs with improved pharmacological profiles.

The future directions for research on 6,7-dimethoxy-3,4-dihydroquinazolin-4-one include exploring its role in combination therapies with other anticancer agents. Synergistic effects between different drugs can lead to more effective treatment regimens with reduced resistance development. Additionally, investigating its potential applications in neurodegenerative diseases is an emerging area due to its interaction with protein kinase pathways involved in neuronal health.

In conclusion,6,7-dimethoxy-3,4-dihydroquinazolin-4-one (CAS No. 13794-72-4) represents a significant advancement in quinazoline-based drug discovery. Its structural features contribute to its biological activity against key targets involved in cancer progression. Ongoing research aims to optimize its pharmacokinetic properties and explore new therapeutic applications across multiple disease areas.

Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:13794-72-4)吉非替尼中间体2
LE27019558
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
Email
Suzhou Senfeida Chemical Co., Ltd
(CAS:13794-72-4)6,7-Dimethoxy-3,4-dihydroquinazoline-4-one
sfd9680
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
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